N-methyl-2H-1,3-benzodioxole-5-sulfonamide N-methyl-2H-1,3-benzodioxole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17829554
InChI: InChI=1S/C8H9NO4S/c1-9-14(10,11)6-2-3-7-8(4-6)13-5-12-7/h2-4,9H,5H2,1H3
SMILES:
Molecular Formula: C8H9NO4S
Molecular Weight: 215.23 g/mol

N-methyl-2H-1,3-benzodioxole-5-sulfonamide

CAS No.:

Cat. No.: VC17829554

Molecular Formula: C8H9NO4S

Molecular Weight: 215.23 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-2H-1,3-benzodioxole-5-sulfonamide -

Specification

Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
IUPAC Name N-methyl-1,3-benzodioxole-5-sulfonamide
Standard InChI InChI=1S/C8H9NO4S/c1-9-14(10,11)6-2-3-7-8(4-6)13-5-12-7/h2-4,9H,5H2,1H3
Standard InChI Key BKVUJSYYAGYIBC-UHFFFAOYSA-N
Canonical SMILES CNS(=O)(=O)C1=CC2=C(C=C1)OCO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Methyl-2H-1,3-benzodioxole-5-sulfonamide features a benzodioxole core fused to a sulfonamide group at the 5-position of the benzene ring. The benzodioxole component consists of a benzene ring fused to a 1,3-dioxole ring, creating a bicyclic system with enhanced electron density due to the oxygen atoms . The sulfonamide group (SO2NHCH3-\text{SO}_2\text{NHCH}_3) is attached via a sulfur atom, contributing to the compound’s polarity and potential for hydrogen bonding. The SMILES notation for this compound is [H]N([H])S(=O)(=O)C1=CC2=C(OCO2)C=C1, reflecting its substitution pattern .

Physicochemical Characteristics

Key physicochemical parameters include:

Table 1: Comparative Analysis of Benzodioxole Sulfonamide Derivatives

Compound NameStructural FeaturesBiological Activity
N-Methyl-2H-1,3-benzodioxole-5-sulfonamideBenzodioxole + methylsulfonamideAntiproliferative (hypothesized)
RPF151 (Benzo[d] dioxol-5-ylmethylbutane-1-sulfonamide)Extended alkyl chain + benzodioxole sulfonamideAntiproliferative (IC₅₀: 2–5 μM)
4-AminobenzenesulfonamideAniline-derived sulfonamideAntimicrobial

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-methyl-2H-1,3-benzodioxole-5-sulfonamide likely follows a multi-step protocol analogous to related benzodioxole sulfonamides . A proposed route involves:

  • Benzodioxole Formation: Condensation of catechol derivatives with dichloromethane to form the 1,3-benzodioxole scaffold.

  • Sulfonylation: Reaction with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position.

  • Amination: Treatment with methylamine to replace the chloride with a methylamino group, yielding the final sulfonamide .

Analytical Characterization

Characterization data from analogous compounds, such as RPF151, include:

  • FT-IR: Peaks at 1150 cm⁻¹ (S=O stretching) and 1350 cm⁻¹ (C-N stretching) .

  • NMR: 1H^1\text{H} NMR signals at δ 3.2 ppm (N-CH₃) and δ 6.8–7.1 ppm (aromatic protons) .

  • X-ray Crystallography: Confirms planar benzodioxole ring and tetrahedral geometry at the sulfur atom .

Pharmacological Activities and Mechanisms of Action

Enzymatic Inhibition

Sulfonamide derivatives are known inhibitors of enzymes such as carbonic anhydrase and lipoxygenase. For example, N-substituted sulfonamides showed inhibitory activity against lipoxygenase with IC₅₀ values <10 μM , suggesting potential anti-inflammatory applications for N-methyl-2H-1,3-benzodioxole-5-sulfonamide.

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